molecular formula C13H24O5 B019821 (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester CAS No. 124655-09-0

(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester

Cat. No. B019821
M. Wt: 260.33 g/mol
InChI Key: CFRUAOXMCVQMFP-ZJUUUORDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including photoisomerization and chromatographic separation techniques. For instance, Englert, Weber, and Klaus (1978) described the photoisomerization of an aromatic analogue of retinoic acid, leading to the separation of cis isomers through HPLC, highlighting the intricate processes involved in synthesizing such compounds (Englert, Weber, & Klaus, 1978).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester" has been elucidated using techniques such as NMR spectroscopy. The identification and structural determination of various cis isomers through NMR highlight the importance of molecular structure analysis in understanding the chemical nature and potential reactivity of such compounds.

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse and can lead to a variety of products. For example, Denisov, Grishchenkova, and Fokin (1983) explored reactions that involve ether and ester formation, diazo coupling, and polycondensation, demonstrating the compound's reactivity and potential for forming various chemical structures (Denisov, Grishchenkova, & Fokin, 1983).

Scientific Research Applications

  • Pharmaceutical Research : The compound is a key intermediate for atorvastatin synthesis, a widely used cholesterol-lowering medication. An improved synthesis method for its key intermediate has been developed, indicating its importance in drug manufacturing (Rádl, Stach, & Hájíček, 2002).

  • Organic Synthesis : It serves as a useful serinal derivative for various applications in organic synthesis and pharmacology (Garner & Park, 2003).

  • Chemical Analysis : The compound's enantiomers have been separated using liquid chromatographic techniques on a cellulose tris (3,5-dimethylphenyl carbamate) chiral column, demonstrating its relevance in analytical chemistry (Mann, Palmer, & Hagen, 1997).

  • Conformational Analysis : Studies on the hydrolysis of similar dioxane carboxylic acid esters have shown that cis-isomers have a different hydrolysis rate compared to trans-isomers, highlighting the significance of stereochemistry in chemical reactions (Harabe, Matsumoto, & Shioiri, 2007).

  • Synthesis of Intermediates : The compound is used in the synthesis of various intermediates for drugs like Rosuvastatin, showcasing its role in the development of new pharmaceuticals (Yan & Jiang, 2020).

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statement is H302, which means it’s harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312+P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUAOXMCVQMFP-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431244
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester

CAS RN

124655-09-0, 611205-80-2
Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-erythro-hexonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611205-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .sc.d.sc.-erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester; tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Record name tert-butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Reactant of Route 2
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Reactant of Route 4
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Reactant of Route 5
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Reactant of Route 6
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester

Citations

For This Compound
3
Citations
D Senthilkumar, K Anbarasu - ||| Bangladesh Journal of …, 2015 - bdpsjournal.org
Human γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal phosphate dependent enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Currently…
Number of citations: 6 www.bdpsjournal.org
T Targel, M Portnoy - Catalysts, 2020 - mdpi.com
Following the recent development of the one-pot two-step oxidation protocol for primary β-alkoxy alcohols, additional primary β-oxy alcohols were examined under similar conditions. …
Number of citations: 3 www.mdpi.com
M Soni, J Vardia, N Joshi - Current Green Chemistry, 2017 - ingentaconnect.com
Background: Pharmaceutical industry is one of the most popular sectors known for spreading of pollution. Here the association with various bases belonging to either organic or …
Number of citations: 1 www.ingentaconnect.com

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